1-Methanesulfonylpyrrolidine-2-carbonitrile
Overview
Description
Preparation Methods
The synthesis of 1-Methanesulfonylpyrrolidine-2-carbonitrile involves several steps. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-Methanesulfonylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methanesulfonylpyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methanesulfonylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
1-Methanesulfonylpyrrolidine-2-carbonitrile can be compared with other similar compounds, such as:
1-(Methylsulfonyl)pyrrolidine-2-carboxylic acid: This compound has a similar structure but contains a carboxylic acid group instead of a cyano group.
1-(Methylsulfonyl)pyrrolidine-2-carboxamide: This compound features a carboxamide group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-methylsulfonylpyrrolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIYATXHXDDTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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